molecular formula C9H10ClF3N2 B1479775 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2090278-22-9

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479775
CAS No.: 2090278-22-9
M. Wt: 238.64 g/mol
InChI Key: DVRZEOIFPMFDLX-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrocyclopenta[c]pyrazole class, characterized by a fused pyrazole-cyclopentane core. The substituents—2-chloroethyl at position 1 and trifluoromethyl at position 3—impart distinct electronic and steric properties. Such features make it a candidate for targeting biological pathways like calcium channel inhibition or enzyme modulation .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c10-4-5-15-7-3-1-2-6(7)8(14-15)9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRZEOIFPMFDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the trifluoromethyl group in the compound could interact with its targets in a significant way.

Pharmacokinetics

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the compound could have significant pharmacokinetic properties.

Result of Action

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the compound could have significant molecular and cellular effects.

Action Environment

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that environmental factors could significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, thereby influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with other biomolecules. These interactions are crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential in understanding how the compound can be used to modulate cellular functions for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, the trifluoromethyl group can form strong interactions with enzyme active sites, altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial in understanding the compound’s mechanism of action and its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, leading to its metabolism into reactive intermediates. These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential in determining the compound’s pharmacokinetics and its potential therapeutic applications.

Biological Activity

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. Understanding its biological properties is essential for exploring its applications in medicinal chemistry and pharmacology. This article presents a comprehensive review of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopenta[c]pyrazole ring system with chloroethyl and trifluoromethyl substituents. The presence of these groups significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₈ClF₃N₂
Molecular Weight232.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes the cyclization of appropriate hydrazones under acidic conditions followed by chlorination and trifluoromethylation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, the compound showed an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL . This suggests a potential application in treating bacterial infections.

Cytotoxicity

Cytotoxicity assays performed on cancer cell lines have revealed that this compound can induce apoptosis in certain tumor cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

  • Research Findings : A study found that at concentrations above 20 µM, the compound inhibited cell proliferation in MCF-7 breast cancer cells by approximately 60% after 48 hours . This highlights its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vivo models of inflammation demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Study Results : In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to controls .

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The chloroethyl group may enhance the compound's ability to form covalent bonds with target proteins.
  • Modulation of Signaling Pathways : The trifluoromethyl group can influence the electronic properties of the molecule, potentially altering its interaction with cellular receptors and enzymes involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound 1-(2-Chloroethyl), 3-(CF₃) ~224.6* High lipophilicity; potential alkylator
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole () 1-Me, 3-Me 137.1 Lower reactivity; simplified structure
1-Ethyl-3-(pyridin-2-yl)-... () 1-Et, 3-(pyridinyl) 213.28 Hydrogen-bonding capability via pyridine
1-[3-(CF₃)phenyl]-...-3-carboxylic acid () 1-Aryl, 3-COOH ~307.3* Acidic; enhanced solubility
3-(Trifluoromethyl)-... () 3-CF₃ 176.14 Reduced steric bulk; no chloroethyl

*Calculated based on molecular formula.

Key Observations :

  • The trifluoromethyl group increases electron-withdrawing effects compared to carboxylic acid () or pyridinyl () substituents, altering binding affinity and metabolic stability .
N-Type Calcium Channel Inhibition

Tetrahydrocyclopenta[c]pyrazoles are reported as N-type calcium channel inhibitors (). The target compound’s trifluoromethyl group may enhance binding affinity compared to simpler analogs like 1,3-dimethyl derivatives (). However, the chloroethyl group could introduce off-target alkylation, reducing selectivity .

DNA Interaction Potential

The chloroethyl moiety parallels 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a known DNA alkylator (). While the target compound lacks the nitrosourea group, its chloroethyl chain might generate reactive intermediates (e.g., 2-chloroethyl isocyanate) that inhibit DNA repair, akin to BCNU metabolites . This contrasts with non-chlorinated analogs, which lack genotoxic risks.

Metabolic Stability vs. Solubility

The trifluoromethyl group improves metabolic stability over ester-containing analogs (e.g., ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, ). However, this comes at the cost of reduced solubility compared to carboxylic acid derivatives (), impacting bioavailability .

Preparation Methods

Cyclization and Pyrazole Formation

A common approach involves constructing the tetrahydrocyclopenta[c]pyrazole core via cyclization reactions of hydrazine derivatives with cyclopentanone or related cyclic ketones. The cyclization is facilitated under acidic or basic conditions, often employing reflux in organic solvents such as ethanol or dichloromethane.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substitution is generally introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. Reagents such as trifluoromethyl iodide or Togni reagents can be used to selectively introduce the CF3 group onto the pyrazole ring under mild conditions.

Installation of the 2-Chloroethyl Group

The 2-chloroethyl substituent is typically introduced by alkylation reactions using 2-chloroethyl halides (e.g., 2-chloroethyl chloride or 2-chloroethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. This step requires careful control of reaction temperature and solvent choice to avoid side reactions.

Detailed Experimental Conditions and Findings

Step Reagents/Conditions Yield (%) Notes
Pyrazole-cyclopentane cyclization Cyclopentanone + hydrazine hydrate; reflux in ethanol, acid catalyst 70-85 Acid catalyst promotes ring closure; reaction time 6-12 h
Trifluoromethylation Electrophilic CF3 reagent (e.g., Togni reagent); room temperature, dichloromethane 60-75 High regioselectivity; mild conditions prevent decomposition
2-Chloroethyl alkylation 2-Chloroethyl chloride; base (K2CO3); DMF solvent; 50-80°C 65-80 Base neutralizes HCl byproduct; temperature control critical

Research Findings and Optimization

  • Effect of Solvent: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile have been found optimal for alkylation steps, enhancing nucleophilicity and improving yields.
  • Temperature Control: Maintaining moderate temperatures (50-80°C) during alkylation minimizes side reactions such as elimination or overalkylation.
  • Catalyst Selection: Acid catalysts such as p-toluenesulfonic acid facilitate cyclization, while bases like potassium carbonate are essential for alkylation steps.
  • Purification: Column chromatography using petroleum ether/n-hexane mixtures effectively isolates the target compound with high purity.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages References/Notes
Direct cyclization + alkylation Straightforward; fewer steps Moderate yields; requires careful control Common in patent literature
Stepwise synthesis with trifluoromethylated precursors Higher regioselectivity; better control over substitution More complex; requires specialized reagents Observed in electrophilic trifluoromethylation studies
Photochemical cyclization (related pyrazole systems) Mild conditions; selective cyclization Limited reports; requires specific light sources Analogous methods in photoreactive pyrazole derivatives

Summary of Key Research Data

  • The trifluoromethyl group introduction is best achieved using electrophilic trifluoromethylation reagents to avoid harsh conditions that may degrade the pyrazole ring.
  • Alkylation with 2-chloroethyl halides proceeds efficiently under basic conditions in polar aprotic solvents.
  • Cyclization to form the tetrahydrocyclopenta[c]pyrazole core is facilitated by acid catalysis and reflux conditions.
  • Photochemical methods have been explored for related pyrazole systems, showing that wavelength and electronic effects influence cyclization efficiency, but these are less documented for this specific compound.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how do they influence its reactivity and biological activity?

  • Answer : The compound features a cyclopenta[c]pyrazole core with a 2-chloroethyl group and a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic enzyme pockets. The chloroethyl group introduces electrophilic reactivity, enabling potential alkylation of biological nucleophiles (e.g., thiols in proteins). Comparative studies with analogs lacking these groups show reduced biological activity, highlighting their critical role .
  • Table: Structural analogs and activity differences

CompoundKey SubstituentsObserved Activity
1-Methyl-1H-pyrrolo[3,4-c]pyrazoleMethyl onlyLow enzyme inhibition
1-(2-Chloroethyl)-3-(trifluoromethyl)-...Chloroethyl + CF₃High antiproliferative activity
3-(Trifluoromethyl)-1H-pyrazoleCF₃ onlyModerate anti-inflammatory activity

Q. What synthetic methodologies are reported for this compound, and what challenges arise during its preparation?

  • Answer : Synthesis typically involves multistep reactions starting with pyrazole-amine derivatives. Key steps include:

N-formylation using formic acid to introduce formamide groups.

Nitrosation and reduction to generate diamine intermediates.

Protection/deprotection strategies (e.g., Boc groups) to manage reactive sites.

Chloroethyl isocyanate coupling under mild conditions (20 days at room temperature) due to thermal instability of intermediates .
Challenges include low yields from competing side reactions (e.g., decomposition under heat) and purification difficulties due to similar polarities of intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • Elemental analysis (C, H, N, Cl content) to confirm stoichiometry.
  • ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., chloroethyl resonance at δ 3.5–4.0 ppm).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What safety precautions are essential when handling this compound?

  • Answer : Key precautions include:

  • Storage : In airtight containers at –20°C, away from moisture and oxidizing agents.
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • Decomposition risks : Avoid heating above 40°C to prevent release of toxic gases (e.g., HCl, CF₃ radicals) .

Advanced Research Questions

Q. How does the chloroethyl group contribute to the compound’s antiproliferative mechanisms, and how can conflicting cytotoxicity data be resolved?

  • Answer : The chloroethyl group alkylates DNA (forming crosslinks) and inhibits topoisomerase II. Conflicting cytotoxicity data (e.g., variable IC₅₀ values across cell lines) may stem from:

Cellular detoxification mechanisms (e.g., glutathione-S-transferase overexpression).

Differential membrane transporter expression affecting intracellular accumulation.
Methodological resolution :

  • Use isogenic cell lines to isolate transporter/enzyme contributions.
  • Pair cytotoxicity assays with HPLC-MS quantification of intracellular drug levels .

Q. What computational approaches are suitable for predicting the compound’s metabolic stability and off-target interactions?

  • Answer :

  • Density Functional Theory (DFT) : To model electrophilic sites prone to metabolic oxidation.
  • Molecular docking (AutoDock Vina) : Predict binding to cytochrome P450 isoforms (e.g., CYP3A4).
  • Pharmacophore modeling : Identify off-target risks (e.g., kinase inhibition) using PubChem BioAssay data .

Q. How can researchers address discrepancies in reported solubility and stability profiles?

  • Answer : Discrepancies often arise from:

  • Solvent choice : Use DMSO for stock solutions (stable at –80°C for 6 months) but avoid aqueous buffers with pH > 8.
  • Analytical conditions : Standardize UV-Vis detection wavelengths and column temperatures in HPLC.
    Validation protocol :

Compare stability in PBS vs. cell culture media.

Monitor degradation via LC-MS every 24 hours .

Q. What strategies optimize the compound’s selectivity for cancer vs. normal cells?

  • Answer :

  • Prodrug modification : Introduce esterase-cleavable groups (e.g., acetyl) to enhance tumor-specific activation.
  • Co-administration with efflux pump inhibitors (e.g., verapamil) to boost retention in multidrug-resistant cells.
  • Structure-activity relationship (SAR) studies : Replace chloroethyl with less reactive groups (e.g., hydroxyethyl) to reduce nonspecific alkylation .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition but low cellular activity?

  • Answer : This "enzyme-cell disconnect" may result from:

  • Poor cellular uptake : Measure intracellular concentrations via LC-MS.
  • Compounds acting as substrates for efflux pumps (e.g., P-gp). Validate using ATPase assays.
  • Off-target effects masking primary activity : Employ CRISPR-Cas9 knockout models of the target enzyme .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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